molecular formula C6H7BrClNO B1507425 (5-Bromopyridin-2-yl)methanol hydrochloride CAS No. 31181-82-5

(5-Bromopyridin-2-yl)methanol hydrochloride

Cat. No.: B1507425
CAS No.: 31181-82-5
M. Wt: 224.48 g/mol
InChI Key: XLFUBEIWXFHWHJ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H6BrNO·HCl. It is derived from 5-bromopyridine-2-ylmethanol, a brominated derivative of pyridine, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Bromination of Pyridine Derivatives:

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the free base (5-bromopyridin-2-yl)methanol with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions, followed by purification and crystallization processes to obtain the hydrochloride salt.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of different reduced derivatives.

  • Substitution: Substitution reactions can occur at the bromine or hydroxymethyl positions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: 5-Bromopyridine-2-carboxylic acid, 5-Bromopyridine-2-one

  • Reduction: 5-Bromopyridin-2-ylmethane

  • Substitution: Various substituted pyridine derivatives

Scientific Research Applications

(5-Bromopyridin-2-yl)methanol hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In the study of biological systems and the development of bioactive molecules.

  • Medicine: In the design and synthesis of pharmaceuticals and drug candidates.

  • Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Bromopyridin-2-yl)methanol hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved would vary based on the biological system or chemical process being studied.

Comparison with Similar Compounds

  • 5-Bromopyridine

  • 2-Hydroxymethylpyridine

  • 5-Bromopyridin-3-ol

Uniqueness: (5-Bromopyridin-2-yl)methanol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications compared to other similar compounds.

This compound's versatility and reactivity make it a valuable tool in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

(5-bromopyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO.ClH/c7-5-1-2-6(4-9)8-3-5;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFUBEIWXFHWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733751
Record name (5-Bromopyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31181-82-5
Record name 2-Pyridinemethanol, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31181-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Bromopyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyridin-2-yl)methanol hydrochloride
Reactant of Route 2
(5-Bromopyridin-2-yl)methanol hydrochloride
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(5-Bromopyridin-2-yl)methanol hydrochloride
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(5-Bromopyridin-2-yl)methanol hydrochloride
Reactant of Route 5
(5-Bromopyridin-2-yl)methanol hydrochloride
Reactant of Route 6
(5-Bromopyridin-2-yl)methanol hydrochloride

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